molecular formula C18H14ClN3O2 B4849829 5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4849829
M. Wt: 339.8 g/mol
InChI Key: PPYJRGPAVQSSDO-UHFFFAOYSA-N
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Description

5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of fungal pathogens. It has also been shown to have an effect on the immune system, although the exact mechanism is not yet clear.

Advantages and Limitations for Lab Experiments

One advantage of using 5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potential as a lead compound for drug discovery. Its various activities make it a promising candidate for the development of new drugs. However, one limitation is that the compound has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not yet fully understood.

Future Directions

There are several future directions for research on 5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one. One direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another direction is to study its potential as an anti-HIV agent and its ability to inhibit protein kinases. Additionally, more research is needed to determine its toxicity and pharmacokinetics in vivo, which will be important for the development of new drugs based on this compound.

Scientific Research Applications

5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been shown to have potential as an anti-HIV agent and an inhibitor of protein kinases.

properties

IUPAC Name

5-[[5-(2-chlorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-4-2-1-3-13(14)17-8-6-12(24-17)10-20-11-5-7-15-16(9-11)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYJRGPAVQSSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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